molecular formula C18H19ClN2O3S B4574822 4-chloro-N-methyl-N-phenyl-3-(1-pyrrolidinylsulfonyl)benzamide

4-chloro-N-methyl-N-phenyl-3-(1-pyrrolidinylsulfonyl)benzamide

Cat. No.: B4574822
M. Wt: 378.9 g/mol
InChI Key: VPUXOIHWMROOKK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-chloro-N-methyl-N-phenyl-3-(1-pyrrolidinylsulfonyl)benzamide is a useful research compound. Its molecular formula is C18H19ClN2O3S and its molecular weight is 378.9 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 378.0804913 g/mol and the complexity rating of the compound is 565. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Metabolic Pathways and Disposition in Rats and Dogs

4-Chloro-N-methyl-N-phenyl-3-(1-pyrrolidinylsulfonyl)benzamide, also known as GDC-0449, is a potent inhibitor of the Hedgehog signaling pathway and has been investigated for its metabolic fate and disposition in rats and dogs. Studies reveal that in both species, feces are the major excretion route, and the compound undergoes extensive metabolism, with major pathways involving oxidation and subsequent phase II glucuronidation or sulfation (Yue et al., 2011).

Nonaqueous Capillary Electrophoresis for Quality Control

GDC-0449 and related substances have been analyzed using nonaqueous capillary electrophoresis, providing a method for quality control. This technique offers a baseline separation of analytes and has been applied to synthesized samples of the drug (Ye et al., 2012).

Influence on Histone Deacetylase Inhibition

This compound is linked to the design and synthesis of small molecule histone deacetylase (HDAC) inhibitors. These inhibitors show potential as anticancer drugs, indicating the compound's relevance in cancer research and treatment (Zhou et al., 2008).

Role in Synthesis of Pyrroles and Piperidines

The compound is also relevant in the synthesis of pyrroles and piperidines, essential in producing various bioactive molecules. These syntheses involve conjugate additions and intramolecular alkylation, leading to the creation of cyclic enamine sulfones, which have applications in pharmaceuticals and organic chemistry (Back & Nakajima, 2000).

Mitochondrial Reductive Function Evaluation

Research has been conducted to evaluate the mitochondrial reductive function of benzamide compounds derived from aminocyanopyrazole precursors. This evaluation is critical in understanding the compound's potential impact on cellular metabolism and its implications in various medical and biological contexts (Bellili et al., 2022).

Properties

IUPAC Name

4-chloro-N-methyl-N-phenyl-3-pyrrolidin-1-ylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19ClN2O3S/c1-20(15-7-3-2-4-8-15)18(22)14-9-10-16(19)17(13-14)25(23,24)21-11-5-6-12-21/h2-4,7-10,13H,5-6,11-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPUXOIHWMROOKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=CC=CC=C1)C(=O)C2=CC(=C(C=C2)Cl)S(=O)(=O)N3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.